Methyl 4-ethyloxane-4-carboxylate
Overview
Description
Methyl 4-ethyloxane-4-carboxylate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is used in various chemical synthesis processes . The compound is also known by its IUPAC name, methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate .
Scientific Research Applications
Methyl 4-ethyloxane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethyloxane-4-carboxylate can be synthesized through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out using primary alkyl halides or methyl halides to avoid elimination reactions . The reaction conditions often involve the use of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyloxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Mechanism of Action
The mechanism of action of methyl 4-ethyloxane-4-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to produce the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various metabolic pathways . The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-methyloxane-4-carboxylate
- Ethyl 4-ethyloxane-4-carboxylate
- Methyl 4-propyloxane-4-carboxylate
Comparison: Methyl 4-ethyloxane-4-carboxylate is unique due to its specific ethyl substitution on the oxane ring. This substitution can influence the compound’s reactivity and physical properties compared to similar compounds with different alkyl groups . For example, the presence of an ethyl group may affect the compound’s solubility and boiling point compared to its methyl or propyl analogs .
Properties
IUPAC Name |
methyl 4-ethyloxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKSGBCYOBGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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